molecular formula C7H8N2O2 B8420133 6,7-Dihydro-2H-pyrano[2,3-c]pyridazin-3(5H)-one

6,7-Dihydro-2H-pyrano[2,3-c]pyridazin-3(5H)-one

Cat. No. B8420133
M. Wt: 152.15 g/mol
InChI Key: VSFGSNFQKDODBK-UHFFFAOYSA-N
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Patent
US07732460B2

Procedure details

A suspension of 4-(3-hydroxypropyl)-1,2-dihydro-3,6-pyridazinedione (1.48 g, 8.7 mmol) in THF (105 ml) was held in an ultrasound bath for 5 minutes, then cooled under argon in an ice bath. Triphenylphosphine (3.67 g, 14 mmol) was added, followed by diisopropyl azodicarboxylate (2.76 ml, 14 mmol). After 30 minutes the solvent was evaporated and the residue kept under high vacuum overnight. Chromatography, eluting first with 2.5% methanol/dichloromethane until triphenylphosphine oxide was removed and then with 5% methanol/dichloromethane, gave the product as an off-white solid (1.049 g, 79%).
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
3.67 g
Type
reactant
Reaction Step Two
Quantity
2.76 mL
Type
reactant
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][CH2:4][C:5]1[C:6](=[O:12])[NH:7][NH:8][C:9](=[O:11])[CH:10]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)C)=O)=NC(OC(C)C)=O>C1COCC1>[N:7]1[NH:8][C:9](=[O:11])[CH:10]=[C:5]2[CH2:4][CH2:3][CH2:2][O:12][C:6]=12

Inputs

Step One
Name
Quantity
1.48 g
Type
reactant
Smiles
OCCCC=1C(NNC(C1)=O)=O
Name
Quantity
105 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.67 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
2.76 mL
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled under argon in an ice bath
CUSTOM
Type
CUSTOM
Details
After 30 minutes the solvent was evaporated
Duration
30 min
CUSTOM
Type
CUSTOM
Details
kept under high vacuum overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
Chromatography, eluting first with 2.5% methanol/dichloromethane until triphenylphosphine oxide
CUSTOM
Type
CUSTOM
Details
was removed

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N=1NC(C=C2C1OCCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.049 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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